4-cyano-N,N-diethyl-3-methyl-5-{[(pentafluorophenyl)carbonyl]amino}thiophene-2-carboxamide
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Overview
Description
4-CYANO-N~2~,N~2~-DIETHYL-3-METHYL-5-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]-2-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds .
Preparation Methods
The synthesis of 4-CYANO-N~2~,N~2~-DIETHYL-3-METHYL-5-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]-2-THIOPHENECARBOXAMIDE can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to optimize yield and purity.
Chemical Reactions Analysis
4-CYANO-N~2~,N~2~-DIETHYL-3-METHYL-5-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of cyanoacetamides have shown potential as chemotherapeutic agents due to their diverse biological activities . Industrially, these compounds are used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-CYANO-N~2~,N~2~-DIETHYL-3-METHYL-5-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways . The cyano and carbonyl groups in the compound enable it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors . This interaction can lead to the modulation of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds to 4-CYANO-N~2~,N~2~-DIETHYL-3-METHYL-5-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]-2-THIOPHENECARBOXAMIDE include other cyanoacetamide derivatives . These compounds share similar structural features and biological activities but may differ in their specific substituents and resulting properties . For example, N-aryl cyanoacetamides and N-heteryl cyanoacetamides are closely related but may exhibit different reactivity and biological effects .
Properties
Molecular Formula |
C18H14F5N3O2S |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
4-cyano-N,N-diethyl-3-methyl-5-[(2,3,4,5,6-pentafluorobenzoyl)amino]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H14F5N3O2S/c1-4-26(5-2)18(28)15-7(3)8(6-24)17(29-15)25-16(27)9-10(19)12(21)14(23)13(22)11(9)20/h4-5H2,1-3H3,(H,25,27) |
InChI Key |
TXKGUCUKHILKEP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C#N)C |
Origin of Product |
United States |
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